molecular formula C26H25N3O5 B5305268 4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide

4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide

Cat. No. B5305268
M. Wt: 459.5 g/mol
InChI Key: LHUVFKWRJLBBRI-HKOYGPOVSA-N
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Description

4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that is commonly referred to as BAN. This compound is widely used in scientific research due to its unique properties. BAN is a relatively new compound, and there is still much that is not known about its properties.

Scientific Research Applications

BAN has a wide range of scientific research applications. One of the most common applications is in the field of cancer research. BAN has been shown to be effective in inhibiting the growth of cancer cells in vitro. Additionally, BAN has been shown to have potential applications in the development of new drugs for the treatment of cancer.

Mechanism of Action

The mechanism of action for BAN is not fully understood. However, it is believed that BAN works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BAN has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BAN has been shown to have anti-inflammatory properties. Additionally, BAN has been shown to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAN is its effectiveness in inhibiting the growth of cancer cells. Additionally, BAN is relatively easy to synthesize, making it a cost-effective compound for use in scientific research. However, one of the limitations of BAN is that its mechanism of action is not fully understood. Additionally, BAN has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.

Future Directions

There are a number of future directions for research on BAN. One area of research is in the development of new drugs for the treatment of cancer. Additionally, future research may focus on further understanding the mechanism of action of BAN and its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Finally, future research may focus on the development of new synthesis methods for BAN that are more efficient and cost-effective.

Synthesis Methods

The synthesis method for BAN involves the reaction of 4-butoxybenzoyl chloride with 4-nitroaniline to form 4-butoxy-N-(4-nitrophenyl)benzamide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, 4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide.

properties

IUPAC Name

4-butoxy-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-2-3-17-34-23-15-9-20(10-16-23)25(30)28-24(18-19-7-5-4-6-8-19)26(31)27-21-11-13-22(14-12-21)29(32)33/h4-16,18H,2-3,17H2,1H3,(H,27,31)(H,28,30)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUVFKWRJLBBRI-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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